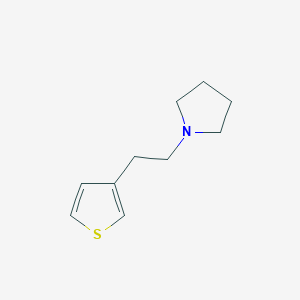
1-(2-thiophen-3-ylethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-thiophen-3-ylethyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a thiophene ring via an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thiophen-3-ylethyl)pyrrolidine typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditions. One common method includes the alkylation of thiophene with an ethyl halide, followed by the reaction with pyrrolidine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.
化学反应分析
Types of Reactions: 1-(2-thiophen-3-ylethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, reduced pyrrolidine compounds, and oxidized thiophene products .
科学研究应用
1-(2-thiophen-3-ylethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials such as organic semiconductors and light-emitting diodes (OLEDs)
作用机制
The mechanism of action of 1-(2-thiophen-3-ylethyl)pyrrolidine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Thiophene Derivatives: Compounds like 2-thiophenemethanol and 3-thiophenecarboxaldehyde share the thiophene ring structure.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and 1-methylpyrrolidine have similar pyrrolidine rings.
Uniqueness: 1-(2-thiophen-3-ylethyl)pyrrolidine is unique due to the combination of the thiophene and pyrrolidine rings connected by an ethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C10H15NS |
|---|---|
分子量 |
181.30 g/mol |
IUPAC 名称 |
1-(2-thiophen-3-ylethyl)pyrrolidine |
InChI |
InChI=1S/C10H15NS/c1-2-6-11(5-1)7-3-10-4-8-12-9-10/h4,8-9H,1-3,5-7H2 |
InChI 键 |
POBLTVDVSOWRLN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


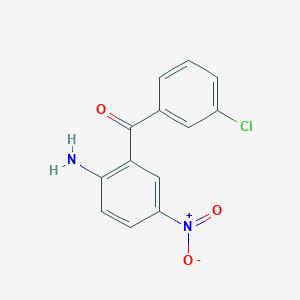
![6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8671089.png)
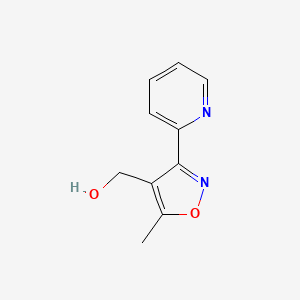
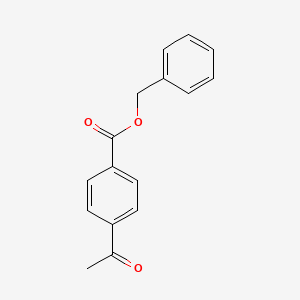
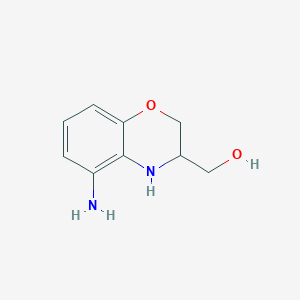
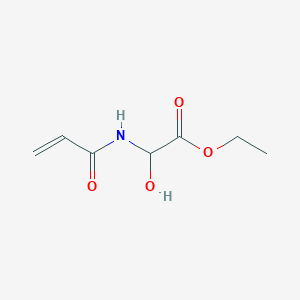


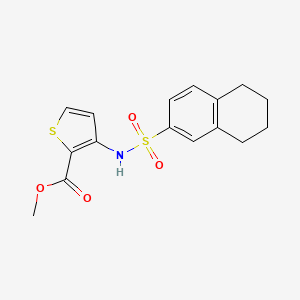
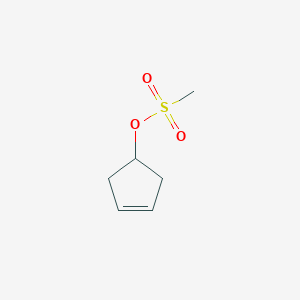
![(2S)-2-cyclopentyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B8671133.png)
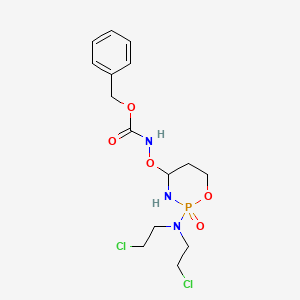
![3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol](/img/structure/B8671147.png)

